REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[O:15][C:14](=[O:16])[NH:13][C:12]=3[CH:17]=2)=[CH:4][CH2:3]1>CO.[Pd]>[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:9]=[CH:10][C:11]3[O:15][C:14](=[O:16])[NH:13][C:12]=3[CH:17]=2)[CH2:4][CH2:3]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction was charged with 40 psi H2 gas for 10 hours at room temperature
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Duration
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10 h
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Type
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CUSTOM
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Details
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The catalyst was removed
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Type
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ADDITION
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Details
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MeOH was added
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Type
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WASH
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Details
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to washed the Celite column three times
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Type
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CONCENTRATION
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Details
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The combined organic layers were concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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O=C1CCC(CC1)C=1C=CC2=C(NC(O2)=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |